molecular formula C12H13NO4 B8387358 5-(2,3-Dihydroxy)propoxyisocarbostyril

5-(2,3-Dihydroxy)propoxyisocarbostyril

Cat. No. B8387358
M. Wt: 235.24 g/mol
InChI Key: LIKNJFBVHCKBOY-UHFFFAOYSA-N
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Patent
US04065456

Procedure details

16 g of 5-hydroxyisocarbostyril was dissolved in 110 ml of a 1N aqueous sodium hydroxide solution, and 8 g of glycidol was added to the solution. The mixture was then refluxed for 2 hours while stirring. After allowing the mixture to cool, the precipitated crystals were filtered, and recrystallized from water to give 20 g of 5-(2,3-dihydroxy)propoxyisocarbostyril as colorless needle-like crystals having a melting point of 228° - 230° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:3]=1[CH:4]=[CH:5][NH:6][C:7]2=[O:8].[CH2:13]1[O:15][CH:14]1[CH2:16][OH:17]>[OH-].[Na+]>[OH:15][CH:14]([CH2:16][OH:17])[CH2:13][O:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:3]=1[CH:4]=[CH:5][NH:6][C:7]2=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
OC1=C2C=CNC(=O)C2=CC=C1
Name
Quantity
8 g
Type
reactant
Smiles
C1C(O1)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from water

Outcomes

Product
Name
Type
product
Smiles
OC(COC1=C2C=CNC(=O)C2=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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